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Alisporivir inhibits the peptidyl-prolyl cis-trans isomerase (PPIase) activity of CypA by binding tightly to

its hydrophobic catalytic pocket [1] [2]. The inhibitor forms a complex with CypA, and the key to its non-

immunosuppressive nature lies in the specific modifications at its amino acid residues 3 and 4.

Residue 3: Sarcosine in CsA is replaced by N-methyl-D-alanine (DAM) [1].

Residue 4: N-methyl-L-leucine in CsA is replaced by N-ethyl-L-valine (NEV) [1].

The conformation of the NEV4 side chain in the CypA-Alisporivir complex sterically hinders interaction

with calcineurin, a phosphatase essential for T-cell activation [1] [3]. This structural feature prevents the

formation of the immunosuppressive ternary complex (CypA-drug-calcineurin) that is characteristic of

cyclosporine A [1].

Antiviral Mechanisms of Action

Alisporivir exhibits broad-spectrum antiviral activity by disrupting the reliance of various viruses on host

cyclophilins. The table below summarizes its efficacy and mechanisms against key viruses.

Virus Proposed Antiviral Mechanism Experimental Evidence/Model

Hepatitis C Virus
(HCV)

Binds CypA, preventing CypA-

induced isomerization in Domain II
Genotype 1b replicon cells (Huh 9-13);

EC₅₀: 0.03 µM; high barrier to
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Virus Proposed Antiviral Mechanism Experimental Evidence/Model

of NS5A; disrupts replication

complex formation [4].

resistance (D320E mutation in NS5A)

[4].

Hepatitis B Virus
(HBV)

Reduces HBV DNA replication and

HBsAg secretion via inhibition of
CypA, B, C, and D [5].

HepG2215, Huh-7, HepaRG cells;

dose-dependent reduction in HBV
DNA; potentiated when combined with

telbivudine [5].

Human
Immunodeficiency
Virus (HIV-1)

Binds directly to the proline-rich
domain of the HIV-1 capsid,
interfering with uncoating and

nuclear import [2].

Jurkat T-cell line and primary human

CD4+ T cells; disrupts capsid binding
to host factors [2].

Coronaviruses (e.g.,

SARS-CoV-2)

Disrupts Cyp-viral protein

interactions critical for replication;
may modulate innate immune

signaling [6].

In vitro activity against HCoV-229E,

SARS-CoV, MERS-CoV; EC₅₀ in low
micromolar range [6].

Beyond directly targeting viral replication, alisporivir also influences the host's immune response to

infection. It has been shown to stimulate antigen presentation by increasing the surface expression of

Major Histocompatibility Complex class I (MHC-I) molecules, without affecting their overall protein or

transcript levels [7] [8]. This enhancement, which is blocked by proteasome inhibitors, is believed to

increase the availability of peptide antigens, leading to a ~40% enhancement in antigen-specific CD8+ T

cell activation [7] [8].

Key Experimental Models and Protocols

The following diagram and table outline common methodologies used to study alisporivir's mechanisms.
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Virus-Specific Models
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Experimental approaches for investigating alisporivir's mechanisms, spanning virological models, functional

cellular assays, and structural biology techniques.

Experimental
Area

Protocol Summary Key Readouts

In Vitro Antiviral
Activity

Incubate virus-infected or replicon-

harboring cells (e.g., Huh-7, HepG2,
HepaRG, Jurkat) with serial dilutions of

alisporivir. Refresh media/drug daily [5].

EC₅₀: Concentration for 50% efficacy;

IC₅₀ for cytotoxicity; viral RNA/DNA load
(qPCR/RT-qPCR); viral protein

expression (ELISA, Western) [5] [4].

Resistance
Selection

Culture replicon cells (e.g., Huh 9-13 for

HCV) under increasing alisporivir
pressure, passaging over months upon

adaptation [4].

Time to resistance emergence;

sequencing to identify conserved
mutations (e.g., NS5A D320E); cross-

resistance profiling with other antivirals
[4].

siRNA
Knockdown

Transfect cells (e.g., HepG2215) with
siRNA targeting specific cyclophilins

(CypA, B, C, D) using lipid-based
transfection [5].

mRNA knockdown efficiency (qPCR);
effect on viral replication vs. alisporivir

treatment; intracellular vs. secreted viral
antigen levels [5].

Antigen
Presentation

Pre-treat HLA-A2+ hepatoma cells
expressing viral antigen with alisporivir.

T-cell activation (% IFN-γ+ by flow
cytometry); MHC-I surface expression
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Experimental
Area

Protocol Summary Key Readouts

Assay Co-culture with antigen-specific CD8+ T
cells after drug washout [7].

(GeoMFI by flow cytometry) [7].

Structural
Studies

Purify recombinant human CypA. Co-
crystallize with alisporivir. Collect

diffraction data and solve structure [1].

Atomic-resolution structure of complex;
analysis of binding interactions and

conformational changes [1].

Broader Therapeutic Implications

Research on alisporivir highlights the promise of host-targeting antivirals, which can offer a higher

genetic barrier to resistance compared to direct-acting antivirals [4]. Its broad-spectrum potential stems from

targeting host proteins that multiple viruses exploit [6]. Beyond virology, alisporivir's inhibition of

cyclophilin D is being explored for treating mitochondrial dysfunction-related conditions, including

Duchenne muscular dystrophy, by preventing mitochondrial permeability transition pore (MPTP) opening

[1] [2] [9].

The information from the search results provides a strong foundation for your technical guide. For the most

current research developments, checking recent publications in specialized journals or patent databases

would be a logical next step.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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